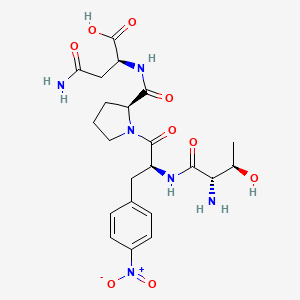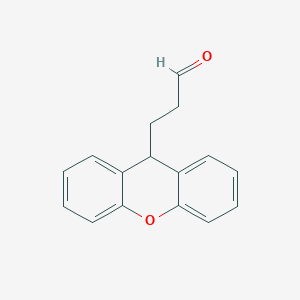
9H-Xanthene-9-propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthene-9-propanal: is an organic compound that belongs to the xanthene family. Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring. The compound is characterized by the presence of a propanal group attached to the xanthene core. This structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The synthesis of 9H-Xanthene-9-propanal can be achieved through the classical Grover, Shah, and Shah reaction.
Modified Method: Improved yields and shorter reaction times can be obtained using zinc chloride/phosphoryl chloride as catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in 9H-Xanthene-9-propanol.
Substitution: The compound can participate in substitution reactions, where functional groups on the xanthene core are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated xanthenes.
Scientific Research Applications
Chemistry: 9H-Xanthene-9-propanal is used as a building block in organic synthesis.
Biology: In biological research, xanthene derivatives are studied for their fluorescent properties, making them useful in imaging and diagnostic applications .
Medicine: Xanthene compounds, including this compound, have shown potential in medicinal chemistry for their anti-inflammatory and antioxidant activities .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 9H-Xanthene-9-propanal involves its interaction with various molecular targets. The compound can modulate oxidative stress pathways by activating the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, leading to enhanced antioxidant responses . This mechanism is crucial in its anti-inflammatory and cytoprotective effects.
Comparison with Similar Compounds
Xanthone: A structurally similar compound with a dibenzo-γ-pyrone scaffold.
Azaxanthone: Contains nitrogen atoms in the aromatic moiety, offering different biological activities.
Uniqueness: 9H-Xanthene-9-propanal stands out due to its specific propanal group, which imparts unique reactivity and potential for further functionalization. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
CAS No. |
648928-45-4 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-(9H-xanthen-9-yl)propanal |
InChI |
InChI=1S/C16H14O2/c17-11-5-8-12-13-6-1-3-9-15(13)18-16-10-4-2-7-14(12)16/h1-4,6-7,9-12H,5,8H2 |
InChI Key |
VDXWMRBYYZQASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-{6-[(tert-Butoxycarbonyl)amino]hexyl}-2,3,4,5,6-pentachlorocyclohexa-2,4-dien-1-yl)oxy]-5-oxopentanoate](/img/structure/B12606212.png)
![5,5'-Bis{4-[2-(pentyloxy)ethyl]phenyl}-2,2'-bithiophene](/img/structure/B12606213.png)
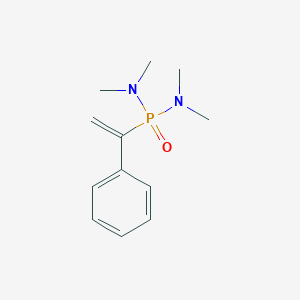

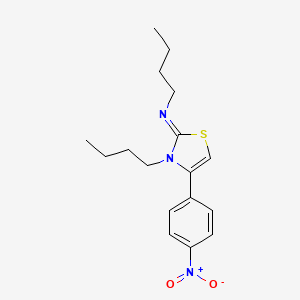


![3-[(1R,2R)-2-(methylaminomethyl)cyclohexyl]phenol;hydrochloride](/img/structure/B12606271.png)
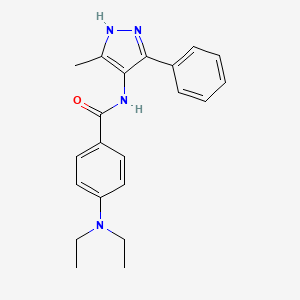
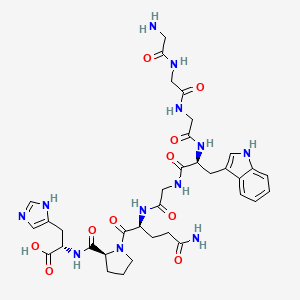
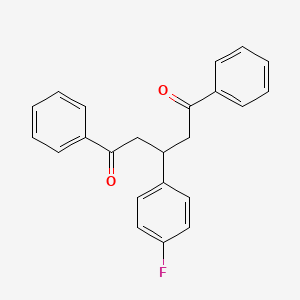
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
